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Introduction
Budiodarone (ATI-2042) is a chemical analog of amiodarone, developed as an antiarrhythmic

agent for the treatment of atrial fibrillation (AF).[1][2] It shares a similar mechanism of action

with amiodarone, acting as a multi-channel blocker that inhibits sodium, potassium, and

calcium ion channels.[3][4] A key differentiating feature of budiodarone is its significantly

shorter half-life of approximately seven hours, compared to the 35-68 days of amiodarone,

which may lead to a more favorable safety profile with reduced organ toxicity.[1][3]

Previous Phase 2 data from the PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous

Atrial Fibrillation Logging) trial demonstrated that budiodarone significantly reduces the burden

of atrial fibrillation in a dose-dependent manner and is well-tolerated.[3][5][6] This document

outlines a comprehensive Phase 2b clinical trial design to further evaluate the safety and

efficacy of budiodarone in patients with paroxysmal atrial fibrillation.

Signaling Pathway of Budiodarone
Budiodarone exerts its antiarrhythmic effects by modulating the electrical activity of cardiac

myocytes. As an analog of amiodarone, it blocks multiple ion channels involved in the cardiac

action potential.
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Caption: Budiodarone's multi-channel blockade mechanism.

Phase 2b Clinical Trial Protocol
Trial Objectives

Primary Objective: To evaluate the dose-response relationship of budiodarone in reducing

the burden of atrial fibrillation compared to placebo.

Secondary Objectives:
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To assess the safety and tolerability of different doses of budiodarone.

To evaluate the effect of budiodarone on the frequency and duration of AF episodes.

To assess the impact of budiodarone on patient-reported outcomes and quality of life.

Study Design
This will be a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
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Caption: Phase 2b clinical trial workflow for budiodarone.

Patient Population
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Inclusion Criteria:

Male or female patients aged 18-75 years.

Diagnosed with paroxysmal atrial fibrillation.

Willing and able to provide informed consent.

If female and of childbearing potential, must agree to use a highly effective method of

contraception.

Exclusion Criteria:

Permanent atrial fibrillation.

History of significant structural heart disease.

Severe renal or hepatic impairment.

Use of other antiarrhythmic drugs within five half-lives prior to randomization.

Known hypersensitivity to amiodarone or iodine.

Data Presentation
Table 1: Dosing Regimen

Treatment Arm Drug/Placebo Dose Frequency Duration

1 Placebo - Twice Daily (BID) 12 weeks

2 Budiodarone 200 mg Twice Daily (BID) 12 weeks

3 Budiodarone 400 mg Twice Daily (BID) 12 weeks

4 Budiodarone 600 mg Twice Daily (BID) 12 weeks

Table 2: Efficacy Endpoints from PASCAL Study
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Dose
Median Reduction in AF
Burden from Baseline

p-value vs. Placebo

200 mg BID 10% (non-significant) >0.05

400 mg BID 54% 0.01

600 mg BID 75% 0.001

Data from the PASCAL study.[3][7]

Experimental Protocols
Efficacy Assessment: 7-Day Holter Monitoring

Objective: To quantify the burden of atrial fibrillation.

Methodology:

Patient Preparation: Patients will be instructed to maintain their usual daily activities and to

record any symptoms in a diary.

Device Application: A 12-lead Holter monitor will be applied to the patient at baseline,

week 4, week 8, and week 12 of the treatment period.

Data Acquisition: Continuous ECG data will be recorded for 7 consecutive days at each

time point.

Data Analysis: The recorded ECG data will be analyzed by a central core laboratory

blinded to treatment allocation. The primary efficacy endpoint will be the percentage of

time in atrial fibrillation (AF burden). Secondary endpoints will include the number and

duration of AF episodes.

Safety Assessment
Objective: To monitor the safety and tolerability of budiodarone.

Methodology:
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Adverse Event Monitoring: All adverse events (AEs) will be recorded at each study visit

and assessed for severity, duration, and relationship to the study drug.

Vital Signs: Blood pressure and heart rate will be measured at each study visit.

12-Lead Electrocardiogram (ECG): A 12-lead ECG will be performed at screening,

baseline, and at each study visit to monitor for any proarrhythmic effects, including

changes in QT interval.

Laboratory Tests: Blood samples will be collected at screening, baseline, and at regular

intervals throughout the study to monitor hematology, serum chemistry (including liver and

renal function tests), and thyroid function (TSH, free T3, free T4).

Echocardiography: A transthoracic echocardiogram will be performed at screening and at

the end of the treatment period to assess cardiac structure and function.

Detailed Protocol: Transthoracic Echocardiography
Objective: To assess left ventricular ejection fraction (LVEF), left atrial volume index (LAVI),

and other parameters of cardiac structure and function.

Methodology:

Patient Preparation: The patient will be positioned in the left lateral decubitus position.

Image Acquisition: Standard 2D, M-mode, and Doppler echocardiographic images will be

obtained according to the American Society of Echocardiography guidelines.

Measurements:

LVEF will be calculated using the biplane method of disks (modified Simpson's rule).

LAVI will be calculated from apical 4- and 2-chamber views.

Diastolic function will be assessed using pulsed-wave Doppler of mitral inflow and tissue

Doppler imaging of the mitral annulus.
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Analysis: All echocardiograms will be analyzed by a central core laboratory blinded to

treatment assignment.

Conclusion
This Phase 2b clinical trial is designed to build upon the promising results of the PASCAL study

and provide a more robust evaluation of the dose-dependent efficacy and safety of

budiodarone for the treatment of paroxysmal atrial fibrillation. The detailed protocols for

efficacy and safety assessments will ensure the collection of high-quality data to inform the

design of a pivotal Phase 3 trial. The unique pharmacokinetic profile of budiodarone, with its

short half-life, suggests the potential for a safer alternative to amiodarone, and this study is a

critical step in its clinical development.[1][3]
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[https://www.benchchem.com/product/b1668027#phase-2-clinical-trial-design-for-
budiodarone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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